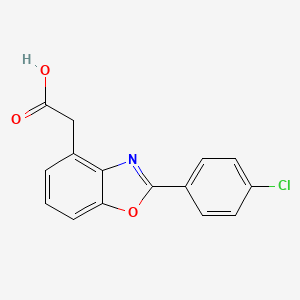

4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Description

4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (IUPAC name: 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid) is a heterocyclic compound featuring a benzoxazole core substituted with a 4-chlorophenyl group at position 2 and an acetic acid moiety at position 4. The benzoxazole scaffold is a fused bicyclic system combining benzene and oxazole rings, which confers rigidity and electronic diversity.

This compound is structurally analogous to synthetic auxins (plant growth regulators) and other benzoxazole derivatives with reported pharmacological activities.

Structure

3D Structure

Properties

CAS No. |

60723-68-4 |

|---|---|

Molecular Formula |

C15H10ClNO3 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-4-yl]acetic acid |

InChI |

InChI=1S/C15H10ClNO3/c16-11-6-4-9(5-7-11)15-17-14-10(8-13(18)19)2-1-3-12(14)20-15/h1-7H,8H2,(H,18,19) |

InChI Key |

MEHZHWGUUVSWKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.

Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with 4-chlorobenzoyl chloride under basic conditions.

Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Reduced derivatives such as amines and alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly in the context of rheumatoid arthritis. A comparative trial indicated that derivatives of benzoxazole, including 4-benzoxazoleacetic acid, exhibited significant anti-inflammatory properties comparable to established medications like naproxen . This suggests potential clinical applications in managing inflammatory conditions.

Analgesic Effects

Recent investigations have highlighted the analgesic potential of this compound. A study focused on methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (a derivative) demonstrated significant antinociceptive effects in various pain models, indicating that the compound may be effective in pain management . The study reported dose-dependent reductions in pain response, suggesting that it could serve as an alternative analgesic agent.

Anti-psoriatic Activity

The anti-psoriatic properties of 4-benzoxazoleacetic acid and its derivatives have been explored using imiquimod-induced psoriatic mouse models. The results showed that both topical and oral administration led to a significant reduction in psoriasis severity, as measured by the Psoriasis Area Severity Index (PASI) . Histopathological evaluations further confirmed the reduction of psoriatic alterations in treated mice.

Synthesis and Mechanism of Action

The synthesis of 4-benzoxazoleacetic acid derivatives typically involves the coupling of 4-chlorobenzaldehyde with amino acids under specific conditions to form the desired benzoxazole structure . Understanding the mechanism of action is crucial for optimizing therapeutic applications. The compound's efficacy appears to stem from its ability to modulate inflammatory pathways and inhibit nociceptive signals.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives

(a) 2-(4-(Chloromethyl)phenyl)benzo[d]oxazole

- Structure : A benzoxazole core with a chloromethyl-substituted phenyl group.

- Key Differences : Lacks the acetic acid moiety, reducing polarity and hydrogen-bonding capacity.

- Applications : Intermediate in synthesizing photo-removable protecting groups and heterocycles like benzoxazepines .

- Synthetic Routes: Typically synthesized via cyclization of 2-aminophenols with chloromethylphenyl ketones.

(b) 2-((4-Chlorophenyl)acetyl)benzoic Acid

- Structure : Benzoic acid substituted with a 4-chlorophenylacetyl group.

- Key Differences : Replaces the benzoxazole core with a benzoic acid scaffold, altering electronic properties.

- Applications : Intermediate in the synthesis of azelastine HCl (an antihistamine) .

- Physicochemical Properties : Higher solubility in polar solvents compared to benzoxazole derivatives due to the carboxylic acid group.

Data Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| 4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | C₁₅H₁₀ClNO₃ | 287.70 | Benzoxazole, 4-Cl-phenyl, acetic acid | 3.2 |

| 2-(4-(Chloromethyl)phenyl)benzo[d]oxazole | C₁₄H₁₀ClNO | 259.69 | Benzoxazole, chloromethyl | 4.1 |

| 2-((4-Chlorophenyl)acetyl)benzoic acid | C₁₅H₁₁ClO₃ | 274.70 | Benzoic acid, 4-Cl-phenylacetyl | 2.8 |

*LogP values estimated via computational tools (e.g., ChemAxon).

Chlorophenyl-Substituted Heterocycles

(a) 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone)

- Structure: Naphthoquinone with a trans-4-chlorophenylcyclohexyl group.

- Key Differences: Quinone core vs. benzoxazole; trans-cyclohexyl enhances 3D conformation.

- Applications : Antimalarial and antipneumocystis agent .

- Synthesis : Involves stereoselective crystallization and Lewis acid-mediated isomerization .

(b) 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid

- Structure: Azetidinone (β-lactam) fused with benzoic acid and 4-nitrophenyl.

- Key Differences : β-lactam ring confers reactivity; nitro group increases electron-withdrawing effects.

- Applications : Antimicrobial and anti-inflammatory candidate .

Biological Activity

4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS No. 60723-68-4) is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| CAS Number | 60723-68-4 |

| Molecular Formula | C15H12ClN2O3 |

| Molecular Weight | 304.72 g/mol |

| IUPAC Name | 2-(4-Chlorophenyl)-4-benzoxazoleacetic acid |

The biological activity of 4-benzoxazoleacetic acid is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes involved in critical biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole family exhibit notable antimicrobial properties. A study found that derivatives of benzoxazole, including 4-benzoxazoleacetic acid, demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans .

Case Study: Antimicrobial Efficacy

In a screening of various benzoxazole derivatives, it was observed that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against B. subtilis. The structure-activity relationship suggested that modifications at the benzoxazole ring could enhance efficacy .

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.

Research Findings

A comprehensive study evaluated the cytotoxicity of several benzoxazole derivatives, revealing that many exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compounds demonstrated IC50 values ranging from 5 to 30 µM against different cancer cell lines . The research highlighted the potential of these compounds as lead structures for developing new anticancer agents.

Enzyme Inhibition

Another significant aspect of the biological activity of 4-benzoxazoleacetic acid is its inhibitory effect on cholinesterases, which are crucial in neurotransmission.

Enzyme Inhibition Studies

In vitro assays revealed that this compound exhibits competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values comparable to standard inhibitors like Donepezil. Specifically, it showed IC50 values around 6.40 µM for AChE and 7.20 µM for BuChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | IC50 Values |

|---|---|---|

| Antimicrobial | Bacillus subtilis | 10 - 50 µg/mL |

| Antifungal | Candida albicans | Variable |

| Cytotoxicity | Various cancer cell lines | 5 - 30 µM |

| AChE Inhibition | Acetylcholinesterase | ~6.40 µM |

| BuChE Inhibition | Butyrylcholinesterase | ~7.20 µM |

Q & A

Q. What are the recommended synthetic routes for 4-benzoxazoleacetic acid, 2-(4-chlorophenyl)- in laboratory settings?

A common method involves cyclization reactions between substituted benzoic acids and aminophenol derivatives. For example, 2-amino-4-methylphenol can react with halogenated benzoic acids (e.g., 2-bromo-4-chlorobenzoic acid) in polyphosphoric acid (PPA) as a catalyst under reflux conditions. The reaction mixture is typically stirred at 120–140°C for 4–6 hours, followed by neutralization with ice-cold water and purification via recrystallization or column chromatography . This method aligns with protocols used for structurally related benzoxazole derivatives.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : To confirm the benzoxazole ring structure and substitution patterns (e.g., the 4-chlorophenyl group).

- IR Spectroscopy : To identify functional groups such as the acetic acid moiety (C=O stretch at ~1700 cm⁻¹) and benzoxazole ring vibrations.

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation pattern analysis.

- Fluorescence Spectroscopy : To assess photophysical properties, particularly if the compound is studied for optoelectronic applications .

Q. How can researchers assess the purity of synthesized batches?

Combine HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and melting point analysis . For advanced purity validation, use elemental analysis (EA) to confirm C, H, N, and Cl content, ensuring deviations <0.3% from theoretical values .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

Q. What strategies optimize the yield of 4-benzoxazoleacetic acid derivatives in cyclization reactions?

- Catalyst screening : Replace PPA with milder catalysts like Eaton’s reagent (P2O5 in methanesulfonic acid) to reduce side reactions.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

- Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to evaluate halogen effects on receptor binding.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target enzymes (e.g., COX-2 or kinase inhibitors).

- In vitro assays : Pair cytotoxicity screening (MTT assay) with enzyme inhibition studies to correlate structural changes with activity .

Q. What are the challenges in analyzing degradation products of this compound under acidic/basic conditions?

- LC-MS/MS : Identify hydrolysis products (e.g., cleavage of the acetic acid side chain or benzoxazole ring opening).

- pH stability studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) and monitor via HPLC-DAD.

- Isolation and characterization : Use preparative TLC to isolate degradation intermediates for NMR analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).

- Control for solubility : Use DMSO concentrations <0.1% to avoid solvent toxicity artifacts.

- Validate via orthogonal methods : Confirm antiproliferative activity with both MTT and clonogenic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.